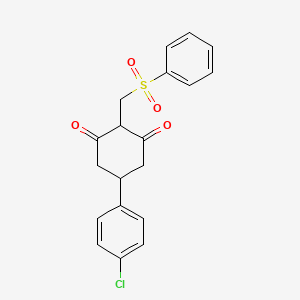![molecular formula C21H23N3O5S B1227240 N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1227240.png)
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.
Aplicaciones Científicas De Investigación
Synthesis and Anti-allergic Activity
A study by Mack et al. (1987) explored the synthesis and anti-allergic activity of novel derivatives including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These derivatives, obtained through a novel rearrangement process, demonstrated potent antiallergic properties in tests involving serotonin, histamine, and bradykinin in rats (Mack, Georgiev, Decory, & Radov, 1987).
Anticancer Evaluation
Ravichandiran et al. (2019) conducted a study on the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, including a compound structurally related to the one . These compounds showed significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ravichandiran et al., 2019).
Development of Novel Antiallergic Agents
A 1987 study by Georgiev et al. described the synthesis of a series of compounds including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. The compounds showed promising antiallergic activity, positioning them as potential novel antiallergic agents (Georgiev, Mack, Walter, Radov, & Baer, 1987).
5-Lipoxygenase Inhibitory Activities
Ohemeng et al. (1994) synthesized a series of benzofuran hydroxyamic acids, including compounds structurally similar to N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These compounds were evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential as anti-inflammatory agents (Ohemeng et al., 1994).
Bio-imaging Applications
A 2020 study by Ravichandiran et al. developed a phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor, similar in structure to the compound , showed potential applications in bio-imaging for live cells and zebrafish larvae (Ravichandiran et al., 2020).
Propiedades
Nombre del producto |
N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide |
|---|---|
Fórmula molecular |
C21H23N3O5S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-[2,5-diethoxy-4-(furan-2-ylmethylcarbamothioylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H23N3O5S/c1-3-26-18-12-16(24-21(30)22-13-14-7-5-9-28-14)19(27-4-2)11-15(18)23-20(25)17-8-6-10-29-17/h5-12H,3-4,13H2,1-2H3,(H,23,25)(H2,22,24,30) |
Clave InChI |
ODUFWGFYXBTOHL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3 |
SMILES canónico |
CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[[[[5-(4-Chlorophenyl)-2-furanyl]-oxomethyl]amino]-sulfanylidenemethyl]amino]-4-methoxybenzoic acid](/img/structure/B1227157.png)
![1,4-Bis[(4-methoxy-2-methylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B1227159.png)
![4-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1227160.png)
![4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)
![6-Bromo-5-hydroxy-1-methyl-2-[(pyridin-4-ylamino)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1227163.png)
![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)

![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)

![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)
![1-Chloro-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1227177.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)